molecular formula C20H26O2S2 B020875 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] CAS No. 101012-80-0

2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]

Cat. No.: B020875
CAS No.: 101012-80-0
M. Wt: 362.6 g/mol
InChI Key: GTGSWTJNEBSPOT-UHFFFAOYSA-N
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Description

2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two phenolic groups connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] typically involves the reaction of 2,2’-dithiobisphenol with tert-butyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. Industrial production methods focus on efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenolic and disulfide groups in the compound .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Reduction of the disulfide bond can be achieved using reducing agents like dithiothreitol or sodium borohydride. The reaction is usually carried out in an aqueous or organic solvent.

    Substitution: Substitution reactions may involve the replacement of the tert-butyl groups with other functional groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols .

Scientific Research Applications

2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its antioxidant properties and its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis[5-(1,1-dimethylethyl)phenol] is unique due to the presence of both the disulfide bond and the tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

101012-80-0

Molecular Formula

C20H26O2S2

Molecular Weight

362.6 g/mol

IUPAC Name

4-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C20H26O2S2/c1-19(2,3)13-8-10-17(16(22)11-13)23-24-18-12-14(20(4,5)6)7-9-15(18)21/h7-12,21-22H,1-6H3

InChI Key

GTGSWTJNEBSPOT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=CC(=C2)C(C)(C)C)O)O

Synonyms

2,2'-dithiobis[5-(1,1-dimethylethyl)phenol]

Origin of Product

United States

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